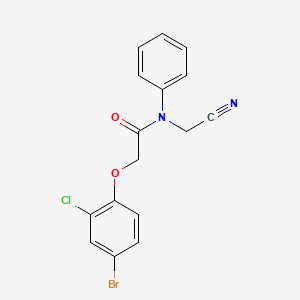

2-(4-bromo-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide

Description

2-(4-Bromo-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide is a halogenated phenoxyacetamide derivative characterized by a bromo-chloro-substituted phenoxy group and an N-cyanomethyl-N-phenylacetamide moiety. Its synthesis likely involves nucleophilic substitution or coupling reactions, as observed in related compounds .

Properties

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12BrClN2O2/c17-12-6-7-15(14(18)10-12)22-11-16(21)20(9-8-19)13-4-2-1-3-5-13/h1-7,10H,9,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJDVUHAIMLWPJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(CC#N)C(=O)COC2=C(C=C(C=C2)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12BrClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(4-bromo-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the compound's biological activity, including its antimicrobial properties, cytotoxic effects, and mechanisms of action, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of a bromo and chloro substituent on the phenoxy group, alongside a cyanomethyl and phenylacetamide moiety. This structural configuration is significant for its biological interactions.

Chemical Structure

- Molecular Formula : C₁₁H₈BrClN₂O

- Molecular Weight : 299.55 g/mol

Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit notable antimicrobial properties. A study focusing on N-substituted phenyl-2-chloroacetamides, which includes analogs of our compound, demonstrated effective inhibition against various bacterial strains.

| Microorganism | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Methicillin-resistant S. aureus (MRSA) | 64 |

| Escherichia coli | 128 |

| Candida albicans | 32 |

These findings suggest that the presence of halogenated phenyl groups enhances lipophilicity, facilitating better membrane penetration and antimicrobial efficacy .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of 2-(4-bromo-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide. The compound was tested against various human cancer cell lines, including:

- HeLa (cervical cancer)

- MCF-7 (breast cancer)

- A549 (lung cancer)

Results indicated that the compound exhibited significant cytotoxicity with IC50 values ranging from 15 to 30 µM, indicating potential as an anticancer agent. The mechanism appears to involve apoptosis induction through mitochondrial pathway activation, as evidenced by increased caspase-3 activity in treated cells .

The biological activity of this compound can be attributed to its ability to interfere with critical cellular processes:

- Inhibition of Protein Synthesis : Similar compounds have been shown to disrupt protein synthesis in microbial cells, leading to growth inhibition.

- Induction of Reactive Oxygen Species (ROS) : The compound may induce oxidative stress in target cells, contributing to its cytotoxic effects.

- Disruption of Membrane Integrity : The lipophilic nature allows it to integrate into lipid membranes, disrupting their integrity and function.

Case Studies

Several case studies highlight the biological efficacy of compounds related to 2-(4-bromo-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide:

- Study on Antifungal Activity : A recent investigation demonstrated that structurally similar compounds effectively inhibited biofilm formation in Candida albicans, suggesting that our compound may share this property .

- Antibacterial Efficacy : A comparative analysis showed that derivatives with chlorinated phenyl groups exhibited enhanced activity against Gram-positive bacteria compared to their non-halogenated counterparts .

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound’s core structure shares similarities with several phenoxyacetamide derivatives, differing primarily in substituents on the phenoxy ring, acetamide bridge, and N-aryl groups. Key structural analogs include:

Key Structural Observations :

- Halogenation : Bromo and chloro substituents (as in the target compound) are common in analogs with enzyme inhibitory or antimicrobial roles .

- N-Substituents: Cyanomethyl and phenyl groups may enhance metabolic stability or binding affinity compared to simpler alkyl/aryl groups .

- Functional Groups : Thioether (e.g., triazolylthio) or sulfonamide modifications (e.g., ) often correlate with enhanced biological activity .

Activity Insights :

Physicochemical Properties

Molecular weight, solubility, and stability vary significantly among analogs:

Property Trends :

- Cyanomethyl groups may reduce solubility compared to polar substituents like sulfonamides .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-bromo-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide, and what analytical techniques are critical for confirming its purity and structure?

- Methodological Answer : The synthesis typically involves multi-step reactions, such as nucleophilic substitution of 4-bromo-2-chlorophenol with chloroacetyl chloride, followed by coupling with N-(cyanomethyl)aniline under alkaline conditions. Critical steps include controlling reaction temperature (60–80°C) and using polar aprotic solvents like DMF to enhance reactivity . Post-synthesis, HPLC (for purity assessment) and H/C NMR (for structural confirmation) are essential. Mass spectrometry (MS) and FTIR can validate molecular weight and functional groups .

Q. What are the key physicochemical properties (e.g., solubility, stability) of this compound that must be characterized for pharmacological studies?

- Methodological Answer : Key properties include:

- Solubility : Tested in solvents like DMSO, methanol, and water (buffered at pH 7.4) to determine compatibility with biological assays.

- Stability : Assessed via accelerated degradation studies under varied pH (1–10) and temperatures (25–40°C) using UV-Vis spectroscopy to monitor absorbance changes over time .

- LogP : Measured via shake-flask method to predict membrane permeability .

Q. What are the common side reactions encountered during the synthesis of bromo- and chloro-substituted acetamides, and how can they be mitigated?

- Methodological Answer : Common issues include:

- Hydrolysis of the cyanomethyl group : Minimized by using anhydrous conditions and molecular sieves .

- Halogen displacement by nucleophiles : Controlled by optimizing stoichiometry and reaction time. For example, excess KCO ensures complete deprotonation of phenolic intermediates, reducing unwanted byproducts .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of 2-(4-bromo-2-chlorophenoxy)-N-(cyanomethyl)-N-phenylacetamide with biological targets, and what are the limitations of such models?

- Methodological Answer : Density Functional Theory (DFT) calculations can predict electron distribution in the molecule, identifying reactive sites (e.g., the cyanomethyl group’s electrophilic carbon). Molecular docking (AutoDock Vina) models interactions with enzymes like cytochrome P450, but limitations include approximations in solvation effects and protein flexibility . Validation via comparative crystallography (e.g., X-ray structures of ligand-protein complexes) is recommended .

Q. How can researchers resolve discrepancies in reported biological activities of structurally similar acetamide derivatives when designing experiments with this compound?

- Methodological Answer : Discrepancies often arise from differences in assay conditions (e.g., cell lines, incubation times). To address this:

- Standardize assays : Use consistent cell models (e.g., HEK293 for receptor binding) and controls.

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., bromo vs. chloro on phenoxy group) using IC data from analogs .

- Meta-analysis : Pool data from multiple studies to identify trends, adjusting for variables like solvent concentration .

Q. What strategies are effective in elucidating the mechanism of action of this compound when initial biochemical assays yield conflicting data on target enzyme inhibition?

- Methodological Answer :

- Kinetic studies : Determine inhibition type (competitive/uncompetitive) via Lineweaver-Burk plots using purified enzymes .

- Isothermal titration calorimetry (ITC) : Quantify binding affinity and stoichiometry to rule off-target effects .

- CRISPR knockouts : Validate target specificity by comparing activity in wild-type vs. enzyme-deficient cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.